molecular formula C22H19FN4OS B2776990 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226444-47-8

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2776990
CAS No.: 1226444-47-8
M. Wt: 406.48
InChI Key: CFSUXHMVZLDFCU-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, and a piperazine ring substituted with a fluorophenyl group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as an amine or halide .

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity.

Properties

CAS No.

1226444-47-8

Molecular Formula

C22H19FN4OS

Molecular Weight

406.48

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28)

InChI Key

CFSUXHMVZLDFCU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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